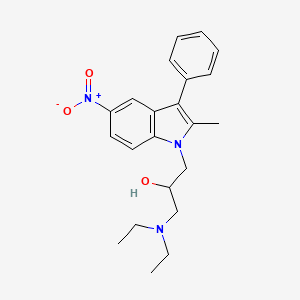
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of mammalian cells. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and regulation of mitochondrial function. In recent years, DPA-714 has gained attention in scientific research for its potential applications in imaging and drug development.
Wirkmechanismus
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide binds selectively to TSPO, which is expressed in various cell types, including immune cells, glial cells, and neurons. TSPO is involved in various cellular processes, including regulation of mitochondrial function, apoptosis, and cholesterol transport. N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide binding to TSPO can modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide can modulate various biochemical and physiological processes. In vitro studies have shown that N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential anti-inflammatory effects. In vivo studies have shown that N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide can reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide is its selectivity for TSPO, which allows for specific targeting and imaging of TSPO expression in vivo. Additionally, N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide has shown promise in preclinical studies as a potential therapeutic agent for various diseases. However, limitations of N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide include its relatively low affinity for TSPO compared to other ligands and its potential off-target effects.
Zukünftige Richtungen
For N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide research include further investigation of its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammation. Additionally, development of more selective and high-affinity TSPO ligands may improve the efficacy of TSPO-targeted imaging and drug development.
Synthesemethoden
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide can be synthesized by reacting 3,4-dimethylbenzylamine with 3-bromopyridine in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with ethanediamine to form N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been used in various scientific research applications, including imaging and drug development. In imaging, N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide can be used as a radiotracer for positron emission tomography (PET) imaging to detect TSPO expression in vivo. This has potential applications in the diagnosis and monitoring of various diseases, including neurodegenerative diseases, cancer, and inflammation.
In drug development, N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been investigated for its potential therapeutic applications. TSPO has been implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide has shown promise in preclinical studies as a potential treatment for these diseases.
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-5-6-14(8-12(11)2)19-16(21)15(20)18-10-13-4-3-7-17-9-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVQOASGALJTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B5179264.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179265.png)
![3,3-dimethyl-11-(3-pyridinyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5179266.png)
![3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5179277.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B5179297.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)

![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5179339.png)
![5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)